molecular formula C11H16BrNO2 B12805305 4-Bromo-3,5-dimethoxyamphetamine CAS No. 32156-34-6

4-Bromo-3,5-dimethoxyamphetamine

Cat. No.: B12805305
CAS No.: 32156-34-6
M. Wt: 274.15 g/mol
InChI Key: FAVLJTSHWBEOMA-UHFFFAOYSA-N
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Description

4-Bromo-3,5-dimethoxyamphetamine is a lesser-known psychedelic drug and a substituted amphetamine. It was first synthesized by Alexander Shulgin. In his book PiHKAL, the dosage range is listed as 4–10 mg and the duration is listed as 8–12 hours. It produces analgesia, numbness, and reduction of physical feeling .

Preparation Methods

The synthesis of 4-Bromo-3,5-dimethoxyamphetamine typically involves the bromination of 3,5-dimethoxyamphetamine. The reaction conditions often include the use of bromine in an organic solvent such as dichloromethane. The reaction is carried out at low temperatures to control the rate of bromination and to ensure the selective substitution at the 4-position .

Industrial production methods for this compound are not well-documented due to its status as a lesser-known psychedelic drug. the general principles of organic synthesis and bromination reactions would apply.

Chemical Reactions Analysis

4-Bromo-3,5-dimethoxyamphetamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide. The major products formed are typically the corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride. The major products are the corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.

Scientific Research Applications

4-Bromo-3,5-dimethoxyamphetamine has been studied for its effects on the central nervous system. It has been used in research to understand the mechanisms of psychedelic drugs and their impact on brain function. Studies have shown that it can produce alterations in perception, mood, and cognition, making it a valuable tool for studying the neurochemical basis of these effects .

Its structure can serve as a template for the development of new therapeutic agents targeting specific neurotransmitter systems .

Mechanism of Action

The mechanism of action of 4-Bromo-3,5-dimethoxyamphetamine involves its interaction with serotonin receptors in the brain. It primarily acts as an agonist at the 5-HT2A receptor, which is known to play a key role in the effects of psychedelic drugs. The activation of this receptor leads to changes in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, resulting in the characteristic effects of the compound .

Comparison with Similar Compounds

4-Bromo-3,5-dimethoxyamphetamine is structurally similar to other substituted amphetamines, such as:

The uniqueness of this compound lies in its specific substitution pattern, which influences its pharmacological properties and potency.

Properties

CAS No.

32156-34-6

Molecular Formula

C11H16BrNO2

Molecular Weight

274.15 g/mol

IUPAC Name

1-(4-bromo-3,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16BrNO2/c1-7(13)4-8-5-9(14-2)11(12)10(6-8)15-3/h5-7H,4,13H2,1-3H3

InChI Key

FAVLJTSHWBEOMA-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=C(C(=C1)OC)Br)OC)N

Origin of Product

United States

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